![molecular formula C6H17IN4 B1611984 N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide CAS No. 849776-24-5](/img/structure/B1611984.png)
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide
Overview
Description
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide (DMAMG-HI) is a chemical compound with a wide range of applications in the scientific research field. It has a molecular formula of C6H14N3I and is a white, odorless powder. DMAMG-HI is a versatile compound that can be used as a reagent, a catalyst, and an intermediate in various processes. It is also used in the synthesis of a variety of compounds, such as pharmaceuticals and other organic compounds.
Scientific Research Applications
Synthesis and Cardiotonic Activity
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide is involved in the synthesis of various pyrimidine derivatives. Dorigo et al. (1996) studied the synthesis of ethyl or methyl 4-substituted 2-(dimethylamino)-5-pyrimidinecarboxylates, which showed cardiotonic activity in guinea pig atria. Compound 28, one of these derivatives, demonstrated significant positive inotropic effects, suggesting potential applications in cardiac research (Dorigo et al., 1996).
Structural and Conformational Analysis
In 2019, Perevyazko et al. conducted a study focusing on the hydrodynamic methods for analyzing poly(2-(dimethylamino)ethyl methacrylate)s (DMAEMA) and their quaternized versions. This research provided insights into the molecular characteristics and conformations of these macromolecules in solution, highlighting the significance of ion-specific interactions in determining their properties (Perevyazko et al., 2019).
Alzheimer's Disease Research
Shoghi-Jadid et al. (2002) utilized a derivative of N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide in Alzheimer's disease research. They employed [18F]FDDNP, a radiofluorinated derivative, for positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients. This noninvasive technique is crucial for diagnostic assessment and monitoring treatment response in Alzheimer's disease (Shoghi-Jadid et al., 2002).
Bioconjugation in Medical Research
In 2016, Totaro et al. investigated EDC/sNHS-mediated bioconjugation reactions for carboxylated peptide substrates, a process widely used in medical research. They identified various side products and conditions affecting product formation, providing valuable insights for optimizing these reactions (Totaro et al., 2016).
Water-Soluble Oligomers Development
Tanatani et al. (1998) studied N,N‘-diphenylguanidine and its N-methylated derivatives to construct water-soluble oligomers with multilayered aromatic structures. Their research revealed insights into the conformational properties and the development of these molecules for potential applications in material science (Tanatani et al., 1998).
Mechanism of Action
Target of Action
It is widely used in scientific research as a reagent, catalyst, and intermediate in various processes .
Mode of Action
DMAMG-HI interacts with its targets by providing the necessary building blocks for desired chemical reactions . Its catalytic prowess accelerates reaction rates and enhances product yields, making it an indispensable component .
Biochemical Pathways
As an intermediate, it plays a vital role in orchestrating the transformation of reactants into the desired end products .
Result of Action
Its applications span across a broad spectrum, facilitating the creation of polymers, dyes, pigments, peptides, peptidomimetics, and other small molecules .
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-1-methylguanidine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4.HI/c1-9(2)4-5-10(3)6(7)8;/h4-5H2,1-3H3,(H3,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHOUBAVZCHJKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C(=N)N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594670 | |
Record name | N-[2-(Dimethylamino)ethyl]-N-methylguanidine--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide | |
CAS RN |
849776-24-5 | |
Record name | N-[2-(Dimethylamino)ethyl]-N-methylguanidine--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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